molecular formula C10H17N5O2 B1343766 (R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole CAS No. 956274-11-6

(R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole

Cat. No. B1343766
CAS RN: 956274-11-6
M. Wt: 239.27 g/mol
InChI Key: KEKOWHLHSVLJLH-SSDOTTSWSA-N
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Description

“®-1-Boc-pyrrolidin-2-yl-methanol” is a chiral compound used as a pharmaceutical building block . It has the molecular formula C10H19NO3 and a molecular weight of 201.265 .

Scientific Research Applications

Organocatalysis in Organic Synthesis

(R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole has found extensive applications as an organocatalyst in organic synthesis. It demonstrates efficiency in catalyzing various asymmetric reactions, offering superior enantioselectivity compared to other organocatalysts. This utility is highlighted in the synthesis of chiral compounds, as well as in facilitating reactions like aldol reactions, Michael additions, and Mannich reactions, among others (Longbottom et al., 2007) (Tong et al., 2008) (Wu et al., 2009).

Continuous-Flow Chemistry

Another significant application of this compound is in continuous-flow chemistry. This compound has been used in the development of environmentally benign continuous-flow aldol reactions, showcasing good stereoselectivities and complete conversion efficiencies. The long-term stability of the packing material in these processes is also noteworthy (Bortolini et al., 2012).

Molecular Structure and Bonding Studies

The compound's role in the study of molecular structure and bonding is significant. Research involving its derivatives has led to insights into two-dimensional net formations through hydrogen bonding and the impact of regioisomers on molecular structures (Rizk et al., 2005).

Computational Chemistry

This compound has been the subject of computational chemistry studies, specifically in exploring its role in asymmetric organocatalysis. These studies employ density functional theory (DFT) methods to understand reaction mechanisms and stereoselectivity, providing theoretical backing for experimental findings (Arnó et al., 2007).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of this compound and its derivatives. These studies include practical synthesis methods, protecting group removal techniques, and detailed NMR and IR studies, contributing to a better understanding of this compound's properties and potential modifications (Franckevičius et al., 2006) (Cmoch et al., 1999).

Applications in Medicinal Chemistry and Biochemistry

In medicinal chemistry and biochemistry, derivatives of this compound have been employed in the study of DNA-binding and antioxidant properties. These studies have implications for understanding molecular interactions and potential therapeutic applications (Reddy et al., 2016) (Mustafa et al., 2015).

properties

IUPAC Name

tert-butyl (2R)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKOWHLHSVLJLH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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